molecular formula C14H14N4O4S B12045870 3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B12045870
M. Wt: 334.35 g/mol
InChI Key: ACSYWERUBCJBGJ-UHFFFAOYSA-N
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Description

3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a propanoic acid moiety, and various functional groups such as oxo, phenylamino, and sulfanyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiols or disulfides.

    Attachment of the Phenylamino Group: The phenylamino group can be attached via amination reactions using aniline derivatives.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through carboxylation reactions using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions such as high-pressure reactors and continuous flow systems may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxo groups, converting them into hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylamino and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides, amines, and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
  • 3-(5-Oxo-3-{[2-oxo-2-(methylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
  • 3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)butanoic acid

Uniqueness

The uniqueness of 3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid lies in its specific combination of functional groups and its resulting chemical and biological properties

Properties

Molecular Formula

C14H14N4O4S

Molecular Weight

334.35 g/mol

IUPAC Name

3-[3-(2-anilino-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid

InChI

InChI=1S/C14H14N4O4S/c19-11(15-9-4-2-1-3-5-9)8-23-14-16-13(22)10(17-18-14)6-7-12(20)21/h1-5H,6-8H2,(H,15,19)(H,20,21)(H,16,18,22)

InChI Key

ACSYWERUBCJBGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O

Origin of Product

United States

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